![molecular formula C21H25FN2O B14587129 1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one CAS No. 61380-16-3](/img/structure/B14587129.png)
1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one is a synthetic compound that belongs to the class of piperidine derivatives. This compound is structurally related to fentanyl, a potent synthetic opioid. The presence of the fluoroanilino group and the phenylethyl moiety in its structure contributes to its unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Fluoroanilino Group: The fluoroanilino group is attached via an electrophilic aromatic substitution reaction.
Final Coupling: The final step involves coupling the intermediate with ethanone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential analgesic and anesthetic properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one involves binding to specific molecular targets, such as opioid receptors in the central nervous system. This binding leads to the activation of signaling pathways that result in analgesic and anesthetic effects. The compound’s lipophilicity allows it to cross the blood-brain barrier efficiently, enhancing its potency.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with similar structural features.
Parafluorofentanyl: An analogue of fentanyl with a para-fluoro substitution.
4-Fluorofentanyl: Another fentanyl analogue with a fluorine atom at the para position.
Uniqueness
1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one is unique due to the specific combination of the fluoroanilino group and the phenylethyl moiety, which imparts distinct pharmacological properties compared to other fentanyl analogues. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
61380-16-3 |
|---|---|
Molecular Formula |
C21H25FN2O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[4-(4-fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethanone |
InChI |
InChI=1S/C21H25FN2O/c1-17(25)21(23-20-9-7-19(22)8-10-20)12-15-24(16-13-21)14-11-18-5-3-2-4-6-18/h2-10,23H,11-16H2,1H3 |
InChI Key |
JJFVQGWVNNCWFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


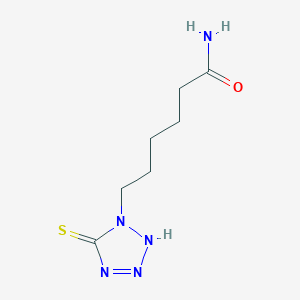

![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)

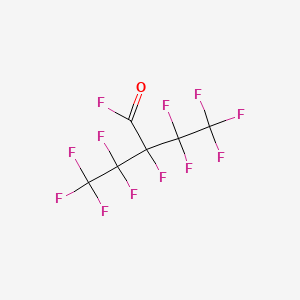
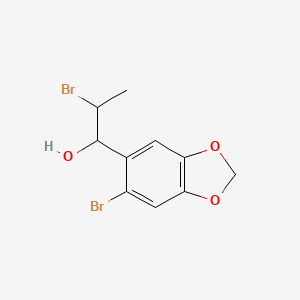

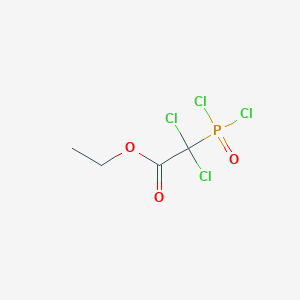
![2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14587108.png)
(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14587116.png)
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)
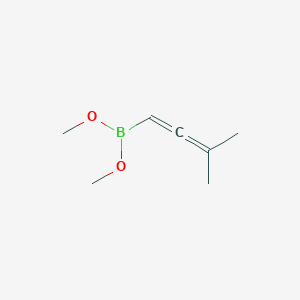
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
